(E) 2-(2-Methylvinyoxy)-4-methyl-2-pentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E) 2-(2-Methylvinyoxy)-4-methyl-2-pentene is an organic compound that belongs to the class of vinoxy radicals. These radicals are intermediates in various atmospheric and combustion reactions. The compound is characterized by its unique structure, which includes a methylvinyloxy group and a methylpentene backbone. This structure imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E) 2-(2-Methylvinyoxy)-4-methyl-2-pentene typically involves the reaction of 2-methylvinoxy radicals with appropriate precursors under controlled conditions. High-level ab initio quantum chemical computations have been applied to study the formation and isomerization of the 1-oxo-2-propylperoxy radical, which is an immediate product of the reaction of 2-methylvinoxy radicals with molecular oxygen .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
(E) 2-(2-Methylvinyoxy)-4-methyl-2-pentene undergoes various chemical reactions, including:
Oxidation: The compound reacts with molecular oxygen to form peroxy radicals.
Isomerization: The compound can isomerize to form different structural isomers.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include molecular oxygen, catalysts, and other reactive species. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products
The major products formed from the reactions of this compound include acetaldehyde, carbon monoxide, and hydroxyl radicals .
Wissenschaftliche Forschungsanwendungen
(E) 2-(2-Methylvinyoxy)-4-methyl-2-pentene has several scientific research applications, including:
Chemistry: The compound is studied for its role in atmospheric and combustion chemistry. It is an intermediate in the oxidation of hydrocarbons and is used to understand reaction mechanisms.
Biology: The compound’s reactivity with biological molecules is of interest in understanding oxidative stress and related biological processes.
Medicine: Research into the compound’s potential therapeutic applications, such as its role in oxidative stress-related diseases, is ongoing.
Wirkmechanismus
The mechanism of action of (E) 2-(2-Methylvinyoxy)-4-methyl-2-pentene involves its reactivity with molecular oxygen to form peroxy radicals. These radicals can undergo further reactions, leading to the formation of various products, including acetaldehyde, carbon monoxide, and hydroxyl radicals. The molecular targets and pathways involved in these reactions are studied using high-level theoretical methods .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (E) 2-(2-Methylvinyoxy)-4-methyl-2-pentene include:
1-Methylvinoxy Radical: Another vinoxy radical with similar reactivity.
Acetonyl Radical: An important intermediate in atmospheric and combustion chemistry.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and chemical properties. Its role as an intermediate in various reactions makes it a valuable compound for studying reaction mechanisms and developing new applications in chemistry and industry .
Eigenschaften
CAS-Nummer |
61463-40-9 |
---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
(E)-4-methyl-2-prop-1-en-2-yloxypent-2-ene |
InChI |
InChI=1S/C9H16O/c1-7(2)6-9(5)10-8(3)4/h6-7H,3H2,1-2,4-5H3/b9-6+ |
InChI-Schlüssel |
RGZIZBNBDNLLIX-RMKNXTFCSA-N |
Isomerische SMILES |
CC(C)/C=C(\C)/OC(=C)C |
Kanonische SMILES |
CC(C)C=C(C)OC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.